molecular formula C10H18O5 B574110 D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) CAS No. 173532-18-8

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI)

Cat. No.: B574110
CAS No.: 173532-18-8
M. Wt: 218.25 g/mol
InChI Key: KITJEQXHHXMTOT-BYBOBHAWSA-N
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Description

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is a chemical compound that belongs to the class of ribofuranosides. These compounds are derivatives of ribose, a five-carbon sugar that is a fundamental component of ribonucleic acid (RNA). The specific structure of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) includes an ethyl group and a 2,3-O-(1-methylethylidene) protective group, which makes it a valuable intermediate in organic synthesis and various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) typically involves the protection of the hydroxyl groups on the ribose molecule. One common method is the use of acetone and an acid catalyst to form the 2,3-O-(1-methylethylidene) group. The reaction conditions often include:

    Solvent: Acetone

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: Room temperature to reflux conditions

The ethyl group is introduced through an esterification reaction, where ethanol reacts with the protected ribose under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribonic acid derivatives, while reduction can produce deoxyribose analogs .

Scientific Research Applications

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in the structure and function of nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) involves its interaction with various molecular targets. In biological systems, it can participate in the formation of glycosidic bonds, which are crucial for the structure and function of nucleic acids. The protective 2,3-O-(1-methylethylidene) group helps to stabilize the molecule and prevent unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)
  • D-Ribofuranoside, propyl 2,3-O-(1-methylethylidene)
  • D-Ribofuranoside, butyl 2,3-O-(1-methylethylidene)

Uniqueness

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is unique due to its specific ethyl group and protective 2,3-O-(1-methylethylidene) group. These structural features provide distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

173532-18-8

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

[(3aR,6R,6aR)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7-,8-,9?/m1/s1

InChI Key

KITJEQXHHXMTOT-BYBOBHAWSA-N

Isomeric SMILES

CCOC1[C@H]2[C@@H]([C@H](O1)CO)OC(O2)(C)C

SMILES

CCOC1C2C(C(O1)CO)OC(O2)(C)C

Canonical SMILES

CCOC1C2C(C(O1)CO)OC(O2)(C)C

Synonyms

D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI)

Origin of Product

United States

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